molecular formula C9H13NO2S B184355 tert-Butyl thiophen-2-ylcarbamate CAS No. 56267-50-6

tert-Butyl thiophen-2-ylcarbamate

Cat. No. B184355
CAS RN: 56267-50-6
M. Wt: 199.27 g/mol
InChI Key: QTXXTRMGTVEBIN-UHFFFAOYSA-N
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Description

“tert-Butyl thiophen-2-ylcarbamate” is a chemical compound with the CAS Number: 56267-50-6 . It has a molecular weight of 199.27 and its molecular formula is C9H13NO2S .


Molecular Structure Analysis

The InChI code for “tert-Butyl thiophen-2-ylcarbamate” is 1S/C9H13NO2S/c1-9(2,3)12-8(11)10-7-5-4-6-13-7/h4-6H,1-3H3,(H,10,11) . This indicates the presence of a thiophene ring and a carbamate group in the molecule .


Physical And Chemical Properties Analysis

“tert-Butyl thiophen-2-ylcarbamate” is a solid at room temperature . It has a predicted melting point of 71.97°C and a predicted boiling point of 238.1°C at 760 mmHg . The predicted density is 1.2 g/cm3 and the refractive index is n20D 1.56 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Process Development in Synthesis : (S)-tert-Butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, a manufacturing intermediate for a lymphocyte function-associated antigen 1 inhibitor, was developed through a scalable synthesis process. This process involved a modified Kulinkovich–Szymoniak cyclopropanation of a nitrile followed by in situ amide formation, yielding a high purity product (Li et al., 2012).

  • Vibrational Frequency Analysis : The vibrational frequencies of tert-Butyl N-(thiophen-2yl)carbamate were studied using FT-IR and theoretical methods. This research provided insights into the molecular structure and energy states of the compound (Sert et al., 2014).

  • Structural Characterization : The structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate was characterized using 2D heteronuclear NMR experiments. This research contributed to a deeper understanding of the compound's molecular structure (Aouine et al., 2016).

Applications in Organic Chemistry

  • Rhodium-Catalyzed Enantioselective Addition : Research on the rhodium-catalyzed enantioselective addition of arylboronic acids to in situ generated N-Boc arylimines used tert-Butyl thiophen-2-ylcarbamate. This study contributed to the development of new methodologies in organic synthesis (Storgaard & Ellman, 2009).

  • Diels-Alder Reaction Studies : Research included the preparation of 2-Amido Substituted Furan using tert-Butyl thiophen-2-ylcarbamate, demonstrating its utility in complex organic synthesis reactions (Padwa et al., 2003).

Crystal Structure Analysis

  • Crystal Structure Determination : The crystal structure of tert-Butyl N-(thiophen-2-yl)carbamate was determined, providing insights into molecular interactions and packing in the solid state (Hsu et al., 2013).

  • Hirshfeld Surface Analysis : The crystal structure and Hirshfeld surface analysis of tert-butyl N-acetylcarbamate were conducted, offering information on intermolecular interactions and crystal packing (El Mestehdi et al., 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, H335, indicating that it is harmful if swallowed or inhaled, and it can cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Relevant Papers The paper “tert-Butyl N-(thio-phen-2-yl)carbamate” discusses the structure of the compound and its role as a precursor in the synthesis of diimine ligands . It also provides information about the crystal structure of the compound .

properties

IUPAC Name

tert-butyl N-thiophen-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-9(2,3)12-8(11)10-7-5-4-6-13-7/h4-6H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXXTRMGTVEBIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30312840
Record name tert-Butyl thiophen-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30312840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl thiophen-2-ylcarbamate

CAS RN

56267-50-6
Record name 56267-50-6
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Record name tert-Butyl thiophen-2-ylcarbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(thiophen-2-yl)carbamate
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Synthesis routes and methods

Procedure details

To a solution of thiophenecarboxylic acid (0.5 g, 3.90 mmol) in tBuOH (10 ml) was added Et3N (0.571 ml, 4.10 mmol) and DPPA (0.883 ml, 4.10 mmol). The solution was heated at 90° C. for 4 hours. The reaction mixture was cooled to RT and the solvent was removed in vacuo. The residue was treated with benzene and then the solution was washed with 5% citric acid, and sat'd NaHCO3. Solid was filtered off and the filtrate was washed with brine. The organic layer was dried (MgSO4), concentrated in vacuo and the residue was purified by silica gel column chromatography (EtOAc/hexanes) to obtain tert-butyl thiophen-2-ylcarbamate (0.39 g, 50% yield). 1H NMR (400 MHz, DMSO-d6): δ 10.4 (brs, 1H), 6.84 (dd, J=1.6, and 5.2 Hz, 1H), 6.75 (dd, J=4.0, and 5.6 Hz, 1H), 6.48 (dd, J=1.6, and 4.0 Hz, 2H), 1.45 (s, 9H); MS (ESI) m/z: 222.0 (M+22+H+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.571 mL
Type
reactant
Reaction Step One
Name
Quantity
0.883 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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